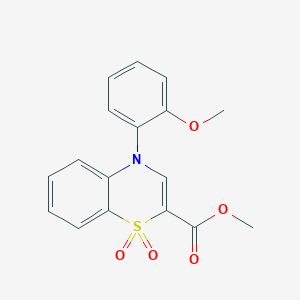

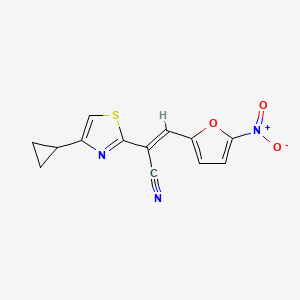

![molecular formula C15H11NO2S B2996219 1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-68-2](/img/structure/B2996219.png)

1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

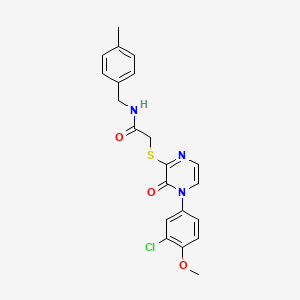

NMR Spectral Assignment of Benzothiazole Derivatives Research by Incerti et al. (2008) utilized 1D and 2D NMR techniques for the complete spectral assignment of benzo[d]isothiazole derivatives, including an isoindole isoster. This study highlights the importance of NMR spectroscopy in elucidating the structure of complex organic compounds, which is crucial for understanding their chemical behavior and potential applications in various fields, such as drug design and materials science Incerti, Acquotti, & Vicini, 2008.

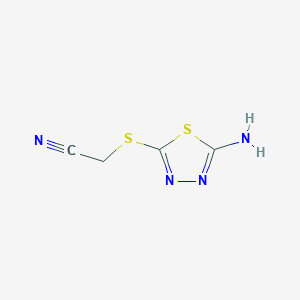

Synthesis of Isothiazoles Seo et al. (2016) developed a synthetic method for isothiazoles through the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. This work opens pathways for creating pentaoligomeric compounds consisting of benzene and isothiazole rings, showcasing the versatility of benzothiazole derivatives in constructing complex molecular architectures for potential use in pharmaceuticals and organic materials Seo, Kim, & Lee, 2016.

Toxicity of Benzotriazole Derivatives A study by Pillard et al. (2001) on the toxicity of benzotriazole and its derivatives to aquatic species underscores the environmental impact of these compounds. It highlights the need for understanding the ecological consequences of benzothiazoles and related chemicals, especially those used in industrial applications such as corrosion inhibitors Pillard, Cornell, Dufresne, & Hernandez, 2001.

Environmental Occurrence and Removal Research into the occurrence of benzotriazoles in rivers by Kiss and Fries (2009) and the study on polar pollutants in wastewater by Reemtsma et al. (2010) both contribute to understanding the environmental behavior of benzothiazole derivatives. These studies emphasize the challenges in removing these compounds from water sources and the potential risks they pose to aquatic ecosystems Kiss & Fries, 2009; Reemtsma, Miehe, Duennbier, & Jekel, 2010.

Mechanism of Action

Target of Action

It is known that isothiazole and benzothiazole, the core structures of this compound, are incorporated into larger compounds with biological activity .

Mode of Action

The compound is likely to interact with its targets via the isothiazole and benzothiazole moieties .

Biochemical Pathways

Compounds containing isothiazole and benzothiazole moieties are known to be involved in various biochemical processes .

Result of Action

Compounds containing isothiazole and benzothiazole moieties are known to exhibit various biological activities .

properties

IUPAC Name |

1-(3-methylbenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15(18)19-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUKXYVCXXFOET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2996152.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2996154.png)

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)